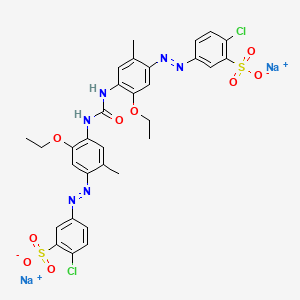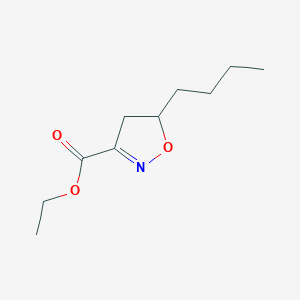
4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-oxo-1-phenyl-4-[(1H-1,2,4-triazol-1-yl)methyl]-1,2-dihydropyrimidine-5-carbonitrile
- 6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and industrial applications.
Propriétés
Numéro CAS |
85690-55-7 |
|---|---|
Formule moléculaire |
C11H8N4O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
4-amino-2-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16) |
Clé InChI |
RGDOITBMSUVDTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)







![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

